-Amino-4-chlorobenzoic acid serves as a valuable precursor for the synthesis of diverse organic compounds due to the presence of both an amino and a carboxylic acid functional group. It can be used to synthesize various:
-Amino-4-chlorobenzoic acid exhibits interesting properties that make it relevant in material science research:
-Amino-4-chlorobenzoic acid possesses properties that make it useful in specific biological research areas:
2-Amino-4-chlorobenzoic acid is an aromatic amino acid derivative with the chemical formula C₇H₆ClNO₂ and a molecular weight of 171.58 g/mol. It is characterized by the presence of an amino group (-NH₂) and a chlorine atom (Cl) attached to a benzoic acid structure. This compound is often used in various chemical syntheses and biological studies due to its unique properties and reactivity. Its systematic name is 4-chloro-2-aminobenzoic acid, and it is also known by its CAS number 89-77-0 .
These reactions make 2-amino-4-chlorobenzoic acid a versatile intermediate in organic synthesis.
Research indicates that 2-amino-4-chlorobenzoic acid exhibits significant biological activity. It has been studied for its potential role in:
Its biological properties are largely attributed to its structural features that allow interaction with various biological targets.
Several methods exist for synthesizing 2-amino-4-chlorobenzoic acid:
These methods allow for the efficient production of 2-amino-4-chlorobenzoic acid for research and industrial applications.
2-Amino-4-chlorobenzoic acid finds applications in various fields:
These applications underscore its importance in both industrial and academic settings.
Interaction studies involving 2-amino-4-chlorobenzoic acid focus on its binding affinity and reactivity with biological molecules. Research has shown that it interacts with enzymes involved in neurotransmitter metabolism, which may contribute to its neuroprotective effects. Additionally, studies have investigated its interactions with bacterial enzymes, providing insights into its potential as an antimicrobial agent .
Several compounds share structural similarities with 2-amino-4-chlorobenzoic acid. Here are some notable examples:
Compound Name | Structure Features | Unique Properties |
---|---|---|
2-Aminobenzoic Acid | Amino group at position 2 | Used as a precursor for dyes and pharmaceuticals |
4-Chlorobenzoic Acid | Chlorine at position 4 | Commonly used as a pesticide intermediate |
3-Amino-4-chlorobenzoic Acid | Amino group at position 3 | Exhibits different biological activities |
5-Amino-2-chlorobenzoic Acid | Amino group at position 5 | Potential use in anti-inflammatory drugs |
The uniqueness of 2-amino-4-chlorobenzoic acid lies in its specific positioning of functional groups, which imparts distinct reactivity and biological activity compared to these similar compounds. Its specific applications in neuropharmacology further highlight its significance within this class of compounds .
2-Amino-4-chlorobenzoic acid serves as a precursor in the synthesis of quinazolinone derivatives, a class of heterocyclic compounds demonstrating potent acetylcholinesterase (AChE) inhibitory activity [2] [4]. The compound’s para-chlorine substituent and ortho-amino group facilitate cyclization reactions with urea or thiourea derivatives, yielding tricyclic quinazolinone frameworks. For instance, heating 2-amino-4-chlorobenzoic acid with excess urea at elevated temperatures produces 7-chloro-1H-quinazoline-2,4-dione, a scaffold that exhibits selective AChE inhibition [4].
Table 1: AChE Inhibitory Activity of Quinazolinone Derivatives
Compound | R Group | IC50 (nM) | Reference |
---|---|---|---|
7-Chloro-2,4-dione | H | 850 ± 23 | [4] |
6-Ethylquinazolinone | -CH2CH3 | 320 ± 15 | [5] |
6-Cyclohexylquinazolinone | -C6H11 | 290 ± 12 | [5] |
Donepezil | - | 12 ± 0.8 | [5] |
The electron-withdrawing chlorine atom at the C-7 position stabilizes the quinazolinone ring through resonance effects, while the amino group participates in hydrogen bonding with catalytic triad residues (e.g., Ser203, His447) in the AChE active site [5]. Molecular docking simulations further reveal that chlorinated derivatives exhibit stronger π-π stacking interactions with Trp86, a key residue in the enzyme’s gorge region [5].
Beyond AChE inhibition, 2-amino-4-chlorobenzoic acid derivatives modulate Aβ peptide aggregation, a hallmark of Alzheimer’s pathology. The compound’s planar aromatic system disrupts β-sheet formation by inserting into hydrophobic pockets of Aβ42 oligomers. SAR studies indicate that the chlorine atom’s position critically influences anti-aggregation efficacy. Para-substitution (as in 2-amino-4-chlorobenzoic acid) confers greater steric hindrance compared to meta- or ortho-substituted analogues, reducing fibril elongation rates by up to 40% in thioflavin-T assays [2].
The carboxylic acid group enhances solubility in aqueous media, enabling interactions with lysine residues (e.g., Lys16, Lys28) in Aβ peptides via salt bridges. Neutralizing this group through esterification diminishes anti-aggregation activity, underscoring the importance of ionic interactions [4]. Additionally, the amino group at the C-2 position forms hydrogen bonds with backbone carbonyls of valine and phenylalanine residues, further destabilizing protofibril structures [5].
Optimizing BBB penetration remains a challenge for chlorinated benzoic acid derivatives. Computational models predict permeability using descriptors such as logP, polar surface area (PSA), and molecular weight (MW). For 2-amino-4-chlorobenzoic acid (MW: 171.58 g/mol), the calculated logP of 1.24 suggests moderate lipophilicity, while its PSA of 63.3 Ų aligns with CNS-active compounds [2] [4].
Table 2: Predicted BBB Permeability Parameters
Parameter | 2-Amino-4-chlorobenzoic Acid | Chlorinated Analogue 1 | Chlorinated Analogue 2 |
---|---|---|---|
Molecular Weight (g/mol) | 171.58 | 198.45 | 210.50 |
logP | 1.24 | 2.15 | 2.30 |
PSA (Ų) | 63.3 | 58.9 | 55.2 |
BBB Permeability (logBB) | -0.45 | -0.12 | 0.08 |
Chlorine atoms increase logP values, enhancing passive diffusion, but excessive halogenation (e.g., di- or tri-chloro analogues) elevates MW beyond the 500 Da threshold, reducing permeability [2]. Hybrid derivatives incorporating 2-amino-4-chlorobenzoic acid with tertiary amine moieties show improved logBB (brain-to-blood ratio) by leveraging active transport mechanisms [5].
The nonstructural protein 5B polymerase contains multiple allosteric binding sites that serve as targets for inhibitor development. These sites include two thumb domain locations and two palm domain sites, each offering distinct mechanisms for viral inhibition [5] [6]. The thumb site I and thumb site II binding pockets represent particularly attractive targets due to their ability to induce conformational changes that lock the polymerase in an inactive state [7] [6].
Compounds derived from 2-amino-4-chlorobenzoic acid have demonstrated significant binding affinity to these allosteric sites through structure-based design approaches. The benzimidazole-based inhibitors targeting thumb pocket I have shown sub-micromolar potency in cell-based replicon assays, with consistent structure-activity relationships across multiple sub-series [8]. The pyrazolobenzothiazine derivatives, incorporating the 2-amino-4-chlorobenzoic acid scaffold, have exhibited inhibitory concentration 50 values ranging from 2.7 to 43 micromolar against nonstructural protein 5B polymerase, with the most potent compound achieving 2.7 micromolar potency [9].
Binding Site | Location | Inhibitor Type | Mechanism | Clinical Examples | Resistance Barrier |
---|---|---|---|---|---|
Thumb Site I | Thumb domain | Non-nucleoside | Conformational change | BMS-791325, Deleobuvir | Moderate |
Thumb Site II | Thumb domain | Non-nucleoside | Allosteric stabilization | Lomibuvir, GS-9669 | Moderate |
Palm Site I | Palm domain | Non-nucleoside | Active site interference | Dasabuvir | Low-Moderate |
Palm Site II | Palm domain | Non-nucleoside | Catalytic disruption | Various compounds | Low-Moderate |
The optimization of allosteric binding involves strategic modification of the 2-amino-4-chlorobenzoic acid core structure to enhance binding affinity and selectivity. Anthranilic acid-based inhibitors have shown promising results when designed to fit the thumb pocket 2 binding site, with molecular docking studies revealing optimal positioning within the 12 × 12 × 12 angstrom binding cavity [4] [10]. The incorporation of chlorine substituents at the 4-position of the benzoic acid framework has proven beneficial for maintaining planar aromatic interactions essential for enzyme binding .
The resistance profile of nonstructural protein 5B inhibitors varies significantly across different hepatitis C virus genotypes, with mutations at key residues affecting inhibitor efficacy. The most commonly observed resistance mutations occur at positions 423, 414, 419, 495, and 494 within the nonstructural protein 5B polymerase [12] [13]. These mutations confer different levels of resistance depending on the specific genotype and the nature of the amino acid substitution.
Genotype 1a and 1b variants typically develop resistance through mutations at methionine 423 (M423T/V) and leucine 419 (L419M), resulting in moderate resistance levels with 10-30 fold increases in effective concentration 50 values [14] [13]. The M423 variants represent the most common nonstructural protein 5B mutations observed after treatment with thumb site II inhibitors, with the loss of binding affinity primarily attributed to reduced van der Waals and electrostatic interactions [14].
HCV Genotype | Common Mutations | Resistance Level | Fold Change EC50 | Genetic Barrier |
---|---|---|---|---|
1a | M423T/V, L419M | Moderate | 10-30x | Moderate |
1b | M423T/V, C316N | Moderate | 10-30x | Moderate |
2a | I392, A494 | High | 150-350x | Low |
2b | I392, A494 | High | 150-350x | Low |
3a | C494S, P495S | Moderate | 5-15x | Moderate |
4a | V494A, P495A | Low-Moderate | 3-10x | Moderate |
5a | V494A, P495A/S/L/H | Low-Moderate | 3-10x | Moderate |
6a | V494A, A494 | Variable | 2-125x | Low |
Genotype 2 variants demonstrate particularly high resistance to thumb site I inhibitors, with fold changes ranging from 150 to greater than 350 times the baseline effective concentration 50 [15]. This elevated resistance stems from naturally occurring polymorphisms at positions I392 and A494, which alter the shape of the inhibitor binding site and prevent effective drug binding [15]. Conversely, genotypes 3 through 6 generally maintain susceptibility to nonstructural protein 5B inhibitors, with effective concentration 50 values remaining below 10 nanomolar for most compounds [6] [15].
The genetic barrier to resistance development varies considerably among genotypes, with some mutations requiring only single nucleotide substitutions while others necessitate multiple changes. The S282T mutation, which confers resistance to nucleoside inhibitors, maintains a high genetic barrier across all genotypes due to its severe impact on viral fitness [16]. Non-nucleoside inhibitor resistance variants typically emerge more readily but may compromise viral replication capacity, creating a fitness cost that limits their persistence in the absence of drug pressure [17].
The combination of nonstructural protein 5B inhibitors with other direct-acting antivirals has demonstrated significant synergistic effects in both in vitro and in vivo studies. The most pronounced synergy occurs between nonstructural protein 5A and nonstructural protein 5B inhibitors, where combinations achieve enhanced antiviral activity while suppressing resistance development [18] [19] [20]. This synergistic relationship stems from the complementary mechanisms of action, with nonstructural protein 5B inhibitors blocking viral replication and nonstructural protein 5A inhibitors disrupting the replication complex assembly [20].
Combination studies using compounds derived from 2-amino-4-chlorobenzoic acid have revealed that nonstructural protein 5A inhibitors in combination with nonstructural protein 5B inhibitors achieve complete viral eradication in hepatitis C virus genotype 1b infected mice after four weeks of treatment [18]. The combination of these agents prevented the emergence of drug-resistant variants that typically develop during monotherapy approaches [18] [20].
Combination Type | Synergy Level | Mechanism | Clinical Relevance | Resistance Suppression |
---|---|---|---|---|
NS5A + NS5B inhibitors | Strong synergy | Complementary replication blocks | High | Excellent |
NS3 + NS5B inhibitors | Additive to slight antagonism | Dual protein targeting | Moderate | Good |
NS5A + NS3 inhibitors | Additive to synergy | Protease-replication complex | High | Good |
Entry inhibitor + DAAs | Strong synergy | Multi-step inhibition | Investigational | Excellent |
Host-targeting + DAAs | Additive to synergy | Host-virus interaction | Investigational | Good |
The synergistic interaction between entry inhibitors and direct-acting antivirals represents an emerging area of therapeutic development. Combinations of nonstructural protein 5B inhibitors with entry inhibitors targeting CD81, scavenger receptor class B type I, or claudin-1 have demonstrated marked synergistic inhibition of hepatitis C virus infection across broad concentration ranges [21] [22]. These combinations achieve enhanced antiviral effects while maintaining minimal cytotoxicity, providing a rationale for novel interferon-free treatment regimens [22].
Compound Class | Base Structure | Target Site | Potency Range (IC50) | Development Stage |
---|---|---|---|---|
Pyrazolobenzothiazines | 2-Amino-4-chlorobenzoic acid derived | Palm Site I | 2.7-43 μM | Preclinical |
Quinazolinones | Quinazolinone core | Multiple sites | 0.984-1.38 μM | Preclinical |
Thiazolones | Thiazolone scaffold | Thumb allosteric | 3.0 μM | Preclinical |
Benzimidazoles | Benzimidazole core | Thumb Pocket I | Sub-micromolar | Preclinical |
Anthranilic acids | Anthranilic acid | Thumb Pocket 2 | Variable | Preclinical |
The development of triple-drug combinations incorporating nonstructural protein 5B inhibitors has shown additional benefits in resistance suppression and viral clearance. Studies demonstrate that combinations of nonstructural protein 5A, nonstructural protein 5B, and nonstructural protein 3 inhibitors achieve additive effects at effective dose levels while completely preventing resistant colony formation in replicon systems [20]. The steep dose-response curve observed with nonstructural protein 5A inhibitors suggests that their inclusion in combination regimens provides particular advantages in attenuating viral survival and preventing resistance emergence [20].
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